Cas no 897456-92-7 (N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide)

N'-フェニル-N'-{2-(4-フェニル-1H-イミダゾール-2-イル)スルファニルエチル}エタンジアミドは、高度に特異的な分子構造を持つ有機化合物です。フェニル基とイミダゾール環を有するスルファニルエチル鎖が結合したユニークな骨格を特徴とし、医薬品中間体や生物活性物質の合成において重要な役割を果たします。特に、分子内のアミド結合とイミダゾール環が協調的に作用し、金属イオンとのキレート形成能や酵素阻害活性を示す可能性があります。この化合物は、創薬研究分野で標的タンパク質との高親和性相互作用が期待されるため、新規薬剤開発のリード化合物としての応用が注目されています。

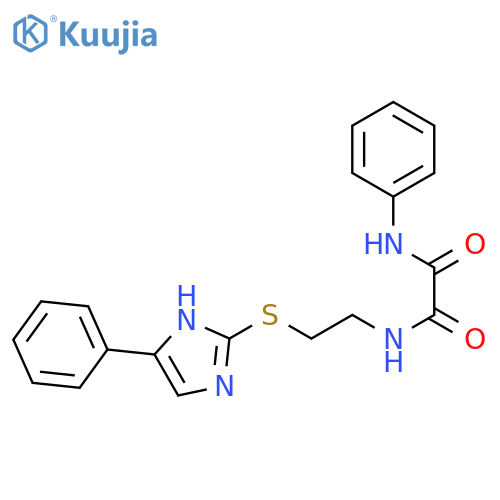

897456-92-7 structure

商品名:N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide

CAS番号:897456-92-7

MF:C19H18N4O2S

メガワット:366.436822414398

CID:5481088

N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide 化学的及び物理的性質

名前と識別子

-

- N'-phenyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide

- N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide

-

- インチ: 1S/C19H18N4O2S/c24-17(18(25)22-15-9-5-2-6-10-15)20-11-12-26-19-21-13-16(23-19)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,20,24)(H,21,23)(H,22,25)

- InChIKey: QNGUKICJBADNOA-UHFFFAOYSA-N

- ほほえんだ: C(NCCSC1NC(C2=CC=CC=C2)=CN=1)(=O)C(NC1=CC=CC=C1)=O

N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2605-0336-1mg |

N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide |

897456-92-7 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2605-0336-10μmol |

N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide |

897456-92-7 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2605-0336-25mg |

N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide |

897456-92-7 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2605-0336-20μmol |

N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide |

897456-92-7 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2605-0336-10mg |

N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide |

897456-92-7 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2605-0336-20mg |

N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide |

897456-92-7 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2605-0336-15mg |

N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide |

897456-92-7 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2605-0336-2μmol |

N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide |

897456-92-7 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2605-0336-5μmol |

N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide |

897456-92-7 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2605-0336-30mg |

N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide |

897456-92-7 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

897456-92-7 (N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide) 関連製品

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量